

Sensitive Quantification of Crizotinib in Human Plasma Using UPLC-MS/MS

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Compound of Interest

Compound Name: Crizotinib-d5

Cat. No.: B3026244

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Application Note

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Abstract

This application note presents a detailed, sensitive, and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Crizotinib in human plasma. Crizotinib is a potent tyrosine kinase inhibitor used in the treatment of specific types of non-small cell lung cancer.[1][2][3] The described protocol utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation, enabling high-throughput analysis. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process.

Introduction

Crizotinib is a first-in-class inhibitor of anaplastic lymphoma kinase (ALK), c-MET (hepatocyte growth factor receptor), and ROS1 tyrosine kinases.[1][3] These kinases can be constitutively active in certain cancers, leading to uncontrolled cell proliferation and survival.[3][4] By inhibiting these targets, Crizotinib effectively halts tumor growth in patients with specific genetic alterations, such as ALK-positive non-small cell lung cancer.[1][2][4]

Accurate and sensitive quantification of Crizotinib in biological matrices is crucial for understanding its pharmacokinetics and for optimizing patient dosing. UPLC-MS/MS offers

superior sensitivity and selectivity for bioanalytical applications.^[5] This document provides a comprehensive protocol for the determination of Crizotinib in human plasma, validated according to regulatory guidelines.

Experimental

Materials and Reagents

- Crizotinib reference standard
- Paroxetine (Internal Standard, IS)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium Hydroxide (ACS grade)
- Formic Acid (LC-MS grade)
- Water (LC-MS grade)
- Human plasma (K2-EDTA)

Instrumentation

- Waters ACQUITY UPLC System
- Waters Xevo TQ-S Mass Spectrometer
- MassLynx Software

UPLC Conditions

Parameter	Value
Column	ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 μ m[5]
Mobile Phase	Methanol: 0.1% (v/v) Ammonium Hydroxide (80:20)[5]
Flow Rate	0.4 mL/min[5]
Injection Volume	5 μ L[5]
Column Temp.	40 °C[6]
Run Time	2.0 min[5]

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[5]
Capillary Voltage	3.10 kV[5]
Source Temp.	150 °C[5]
Desolvation Temp.	300 °C[5]
Desolvation Gas Flow	500 L/hr (Nitrogen)[5]
Collision Gas	Argon[5]
MRM Transitions	See Table 1

Table 1: MRM Transitions for Crizotinib and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)
Crizotinib	450.0	260.0 (Quantifier)[5]	0.146
450.0	176.99 (Qualifier)[5]	0.146	
Paroxetine (IS)	330.11	192.11[5]	0.146

Protocols

Standard and Quality Control Sample Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of Crizotinib and Paroxetine (IS) in methanol.[5]
- Working Solutions: Prepare serial dilutions of the Crizotinib stock solution with methanol-water (60:40, v/v) to create working solutions for calibration standards and quality control (QC) samples.[5]
- Calibration Standards: Spike blank human plasma with the Crizotinib working solutions to obtain final concentrations ranging from 5 to 500 ng/mL.[5]
- Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels: 5 ng/mL (LLOQ), 15 ng/mL (LQC), 100 ng/mL (MQC), and 400 ng/mL (HQC).[5]

Sample Preparation Protocol

- Thaw plasma samples at room temperature and vortex for 30 seconds to ensure homogeneity.[5]
- To 50 μ L of plasma, add 20 μ L of the Paroxetine internal standard working solution (50 μ g/mL). For blank samples, add 20 μ L of methanol.[5]
- Vortex the samples for 30 seconds.[5]
- Add 120 μ L of methanol and vortex for another 30 seconds.[5]
- Add 800 μ L of acetonitrile and vortex gently for 1.5 minutes.[5]
- Centrifuge the samples at 10,000 rpm for 10 minutes.[5]
- Transfer 800 μ L of the supernatant to a clean UPLC vial.[5]
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue with 100 μ L of a 50:50 mixture of methanol and acetonitrile.[5]

- Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.[5]

Quantitative Data Summary

The following tables summarize the validation parameters for the UPLC-MS/MS method for Crizotinib quantification.

Table 2: Linearity and Sensitivity

Parameter	Result
Linearity Range	5 - 500 ng/mL[5]
Correlation Coefficient (r^2)	> 0.997[5]
Lower Limit of Quantification (LLOQ)	5 ng/mL[5]

Table 3: Precision and Accuracy

QC Level	Concentration (ng/mL)	Precision (%CV)	Accuracy (%)
LLOQ	5	< 9	92 - 108
LQC	15	< 9	92 - 108
MQC	100	< 9	92 - 108
HQC	400	< 9	92 - 108

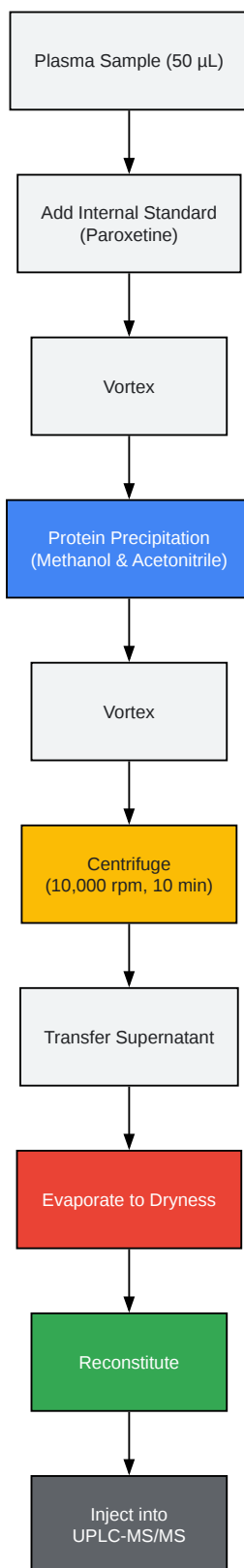
Note: Precision and accuracy values are representative and should be within $\pm 15\%$ ($\pm 20\%$ for LLOQ) as per regulatory guidelines.

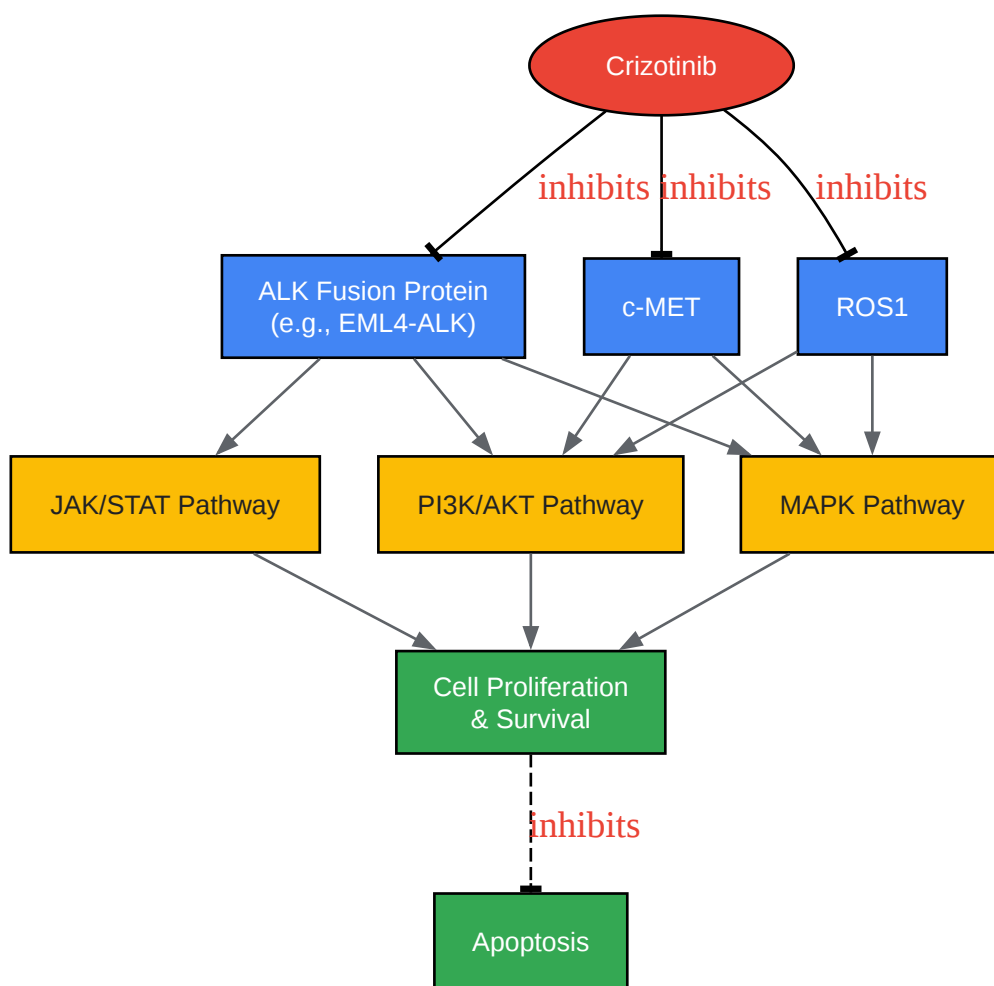
Table 4: Stability Data

Stability Condition	Duration	Result
Stock Solution (Room Temp.)	24 hours	Stable
Stock Solution (Refrigerated)	30 days	Stable
Long-Term in Plasma (-80°C)	60 days	Stable[5]

Visualizations

Experimental Workflow





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